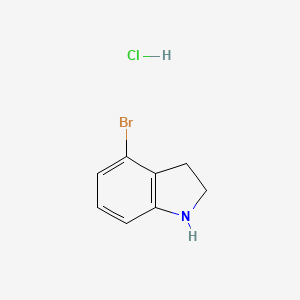

4-Bromoindoline hydrochloride

説明

Significance of Indoline (B122111) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Indoline and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the fields of organic synthesis and medicinal chemistry. semanticscholar.orgjchr.org The indoline scaffold, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a core structural motif in numerous natural products and pharmacologically active molecules. semanticscholar.orgrsc.org

In organic synthesis, the indoline framework provides a versatile platform for the construction of complex molecular architectures. semanticscholar.org Synthetic chemists utilize various methods, such as the Fischer, Reissert, and Madelung indole (B1671886) syntheses, to construct the indole core, which can then be reduced to the indoline structure. semanticscholar.orgpcbiochemres.com The reactivity of the indoline ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of compounds. acs.org

The importance of indoline derivatives is particularly pronounced in medicinal chemistry. jchr.orgijpsjournal.com The structural resemblance of the indole and indoline core to endogenous molecules allows them to interact with a variety of biological targets. jchr.org This has led to the development of numerous drugs containing the indoline scaffold with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. jchr.orgrsc.orgacs.org For instance, some bromoindole alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines. frontiersin.org The ability to functionalize the indoline ring at different positions allows for the fine-tuning of the pharmacological properties of these molecules, making them a valuable tool in drug discovery and development. acs.org

Overview of 4-Bromoindoline (B1282225) Hydrochloride as a Key Synthetic Intermediate

4-Bromoindoline hydrochloride stands out as a particularly useful synthetic intermediate due to the strategic placement of the bromine atom. The bromine substituent activates the molecule for a variety of coupling reactions, which are fundamental processes in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The primary utility of 4-bromoindoline lies in its role as a precursor for creating more elaborate molecules. lookchem.com The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of new functional groups and the construction of larger molecular frameworks. rsc.orgacs.org This reactivity is crucial for the synthesis of various pharmaceutical and agrochemical compounds. lookchem.com For example, 4-bromoindole (B15604), a closely related compound, is a precursor in the synthesis of lysergic acid derivatives. mdpi.com

Research has demonstrated the use of 4-bromoindoline and its derivatives in the synthesis of compounds with potential biological activity. Studies have indicated its use in developing molecules targeting serotonin (B10506) receptors and possessing antihypertensive and potential anti-cancer properties. lookchem.com The synthesis of various indole-containing natural products and their derivatives often involves intermediates where a bromine atom is strategically placed on the indole or indoline ring to facilitate key bond-forming steps. mdpi.com

Below is a table summarizing the key properties of 4-Bromoindoline and its related precursor, 4-Bromoindole.

| Property | 4-Bromoindoline | 4-Bromoindole |

| Molecular Formula | C₈H₈BrN | C₈H₆BrN |

| Molecular Weight | 198.06 g/mol | 196.04 g/mol |

| Boiling Point | 278.845 °C at 760 mmHg | 88-90 °C at 0.1 mmHg |

| Melting Point | N/A | 17 °C |

| Density | 1.515 g/cm³ | 1.563 g/cm³ |

| Primary Use | Synthetic intermediate in pharmaceuticals and agrochemicals | Precursor in the synthesis of complex organic molecules |

Note: Data for this compound may vary slightly from the free base. The table presents data for the parent compounds. lookchem.comvwr.com

Research Gaps and Future Directions for this compound Studies

While the utility of this compound as a synthetic intermediate is established, several areas remain ripe for further exploration. A significant research gap lies in the full exploration of its reactivity profile. While its use in standard cross-coupling reactions is known, investigating its participation in newer, more sustainable catalytic systems, such as those utilizing earth-abundant metals or photoredox catalysis, could unveil more efficient and environmentally friendly synthetic routes.

Furthermore, there is a vast, underexplored chemical space that can be accessed from this compound. The development of novel synthetic methodologies originating from this intermediate could lead to the discovery of new classes of compounds with unique biological activities. A systematic investigation into the synthesis and biological evaluation of a diverse library of derivatives prepared from this compound is warranted.

Future research should also focus on expanding the application of this compound in the synthesis of complex natural products and their analogues. Its strategic functionalization can provide a key handle for constructing intricate molecular architectures that are otherwise difficult to access. Collaborative efforts between synthetic chemists and medicinal chemists will be crucial to fully realize the potential of this versatile building block in developing next-generation therapeutics. nih.gov The continuous development of novel indole synthesis techniques and their application in creating diverse derivatives underscores the ongoing potential in this area of research. rsc.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-bromo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBLDBWJVQIPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696087 | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-39-0 | |

| Record name | 1H-Indole, 4-bromo-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-Bromoindoline (B1282225) Hydrochloride Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 4-Bromoindoline hydrochloride, NMR provides unambiguous evidence for its chemical framework by mapping the magnetic environments of its proton (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic and aliphatic protons. The protonation of the indoline (B122111) nitrogen to form the hydrochloride salt leads to a downfield shift for adjacent protons and the appearance of N-H protons, which may be broad and exchangeable depending on the solvent.

The aromatic region would feature signals for the three protons on the brominated benzene (B151609) ring. The proton at C7, being ortho to the electron-donating nitrogen, would typically appear most upfield. The protons at C5 and C6 would show a coupling pattern characteristic of ortho and meta relationships. The aliphatic portion of the molecule consists of two methylene groups (C2 and C3), which would appear as two triplets due to coupling with each other. The protons on C2, being adjacent to the positively charged nitrogen, are expected to be shifted further downfield compared to the protons on C3.

Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.2-7.4 | Doublet (d) | ~8.0 Hz (ortho) |

| H-6 | ~6.9-7.1 | Triplet (t) or Doublet of Doublets (dd) | ~8.0 Hz (ortho), ~7.5 Hz (ortho) |

| H-7 | ~6.8-7.0 | Doublet (d) | ~7.5 Hz (ortho) |

| H-2 (CH₂) | ~3.6-3.8 | Triplet (t) | ~8.5 Hz |

| H-3 (CH₂) | ~3.1-3.3 | Triplet (t) | ~8.5 Hz |

Note: Expected values are based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the bromine substituent, the aromatic ring system, and the saturated heterocyclic ring. The carbon atom attached to the bromine (C4) is expected to have a chemical shift significantly affected by the heavy atom effect. The carbons adjacent to the nitrogen (C2 and C7a) will be deshielded and shifted downfield.

Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~50-55 |

| C3 | ~28-33 |

| C4 | ~110-115 |

| C5 | ~128-132 |

| C6 | ~125-129 |

| C7 | ~112-116 |

| C3a | ~130-135 |

Note: Expected values are based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, strong cross-peaks would be expected between the protons of the adjacent C2 and C3 methylene groups. In the aromatic region, correlations would be observed between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H-2 protons to C2, H-3 protons to C3, H-5 to C5, H-6 to C6, and H-7 to C7. This is invaluable for definitive carbon assignments.

TOCSY (Total Correlation Spectroscopy): This experiment can establish correlations between all protons within a spin system. For instance, irradiation of the H-2 signal could reveal the entire H-2/H-3 spin system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound, the molecular formula is C₈H₈BrN. The mass of the free base is 197.99 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M⁺ and M+2 peak) of almost equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.

The fragmentation of the 4-bromoindoline molecular ion would likely proceed through characteristic pathways for indoline and halogenated aromatic compounds. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of an ethyl group or related fragments. Loss of the bromine atom (as a Br radical) or hydrogen bromide (HBr) are also plausible fragmentation routes.

Expected Key Fragments in the Mass Spectrum of 4-Bromoindoline

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 197/199 | [C₈H₈BrN]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 bromine isotope pattern. |

| 118 | [M - Br]⁺ | Loss of a bromine radical. |

| 117 | [M - HBr]⁺ | Loss of hydrogen bromide. |

Note: The observed spectrum would be of the free base (4-Bromoindoline) after the hydrochloride salt dissociates and the compound is ionized.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the secondary ammonium salt (R₂NH₂⁺) is a key feature. This group gives rise to a broad and strong absorption band in the region of 2400-3200 cm⁻¹, which corresponds to the N-H stretching vibrations. This broadness is due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene groups will be observed as strong bands just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. Finally, the C-Br stretching vibration will appear at lower frequencies, typically in the 500-650 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~3200-2400 | N-H Stretch | Secondary Ammonium Salt (R₂NH₂⁺) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1350-1250 | C-N Stretch | Aromatic Amine |

| ~800-600 | C-H Bend | Aromatic (out-of-plane) |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction, particularly single-crystal X-ray diffraction, is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques in pharmaceutical development and chemical synthesis. They provide robust methods for assessing the purity of compounds like this compound, identifying and quantifying impurities, and for isolating the pure substance from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of polar to moderately non-polar organic compounds such as this compound. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase (typically C18 or C8 silica) propelled by a polar mobile phase.

The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. nih.gov For this compound, a typical mobile phase would consist of an aqueous component with an acidic modifier (e.g., formic acid or trifluoroacetic acid) and an organic component like acetonitrile (B52724) or methanol. cetjournal.it The acidic modifier ensures that the indoline nitrogen remains protonated, improving peak shape and retention consistency.

A UV detector is commonly used to monitor the column effluent, as the indoline ring possesses a chromophore that absorbs light in the UV spectrum. doi.org The retention time (t_R) of the main peak, corresponding to this compound, is determined. The presence of other peaks in the chromatogram indicates impurities. The purity of the sample is typically assessed by calculating the peak area percentage of the main component relative to the total area of all observed peaks. For quantitative analysis, a calibration curve is prepared using certified reference standards. iosrjournals.org

The table below outlines a representative set of parameters for an analytical RP-HPLC method suitable for this compound.

Table 1: Representative Analytical HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of indoline derivatives. doi.org |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; the acid modifier improves peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Organic modifier; its concentration is adjusted to control the elution of compounds. |

| Gradient | 10% to 95% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

| Detection | UV at 254 nm and 280 nm | Wavelengths where indoline and related aromatic compounds typically absorb UV light. researchgate.net |

| Injection Vol. | 10 µL | A standard volume for analytical injections. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC with UV detection can quantify purity, it does not typically provide structural information about unknown impurities. LC-MS overcomes this limitation by coupling the separation power of HPLC with the mass analysis capability of mass spectrometry. kuleuven.be This hyphenated technique is a powerful tool for identifying trace-level impurities and degradation products. kuleuven.be

After separation on the LC column, the effluent is directed into the mass spectrometer's ion source. For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is highly effective. In the ESI source, the analyte is ionized, typically forming the protonated molecular ion [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The accurate mass measurement of an impurity's molecular ion can provide its elemental formula, which is a critical first step in its identification. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. In MS/MS, a specific ion (e.g., the molecular ion of an impurity) is selected, fragmented, and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that helps to identify the impurity, for instance, by comparing it to known related compounds or fragmentation databases. umb.edu

Table 2: Theoretical Mass Data for 4-Bromoindoline and Potential Impurities

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Potential Origin |

|---|---|---|---|---|

| Indoline | C₈H₉N | 119.0735 | 120.0808 | Unreacted starting material |

| 4-Bromoindoline | C₈H₈BrN | 196.9840 | 197.9912 / 199.9892 | Target Compound |

| Dibromoindoline | C₈H₇Br₂N | 274.8945 | 275.9017 / 277.8997 / 279.8977 | Over-bromination by-product |

Note: The expected [M+H]⁺ shows values for the major isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by ~2 m/z units.

Preparative HPLC for Isolation

For the isolation of pure this compound, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. springernature.com The goal of preparative HPLC is not just analysis, but the physical separation and collection of the target compound. researchgate.net

To achieve this, an analytical method is first developed and optimized for the best possible separation between the target compound and its impurities. This method is then scaled up by using a column with a larger internal diameter (typically >10 mm) and packed with larger particle size stationary phase material. springernature.com The sample load and mobile phase flow rate are increased proportionally.

As the separated compounds elute from the column, a fraction collector is used to selectively collect the portion of the eluent containing the pure this compound. The collected fractions are then combined, and the volatile mobile phase solvents are removed, typically by rotary evaporation, to yield the purified compound. The purity of the isolated compound is then confirmed using analytical HPLC.

Reaction Pathways and Mechanistic Investigations Involving 4 Bromoindoline Hydrochloride

Catalytic Reactions Utilizing 4-Bromoindoline (B1282225) Hydrochloride or its Derivatives

The functionalization of the indoline (B122111) scaffold is a cornerstone of medicinal chemistry and materials science. The bromine atom at the 4-position of the indoline ring serves as a crucial handle for a variety of catalytic transformations, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For substrates like 4-bromoindoline and its derivatives, these reactions provide an efficient means of introducing a wide range of substituents. The versatility of palladium catalysis is demonstrated in its application to various bromo-heterocycles, including indoles, indazoles, and azaindoles, which serve as close analogs for the reactivity of 4-bromoindoline. beilstein-journals.orgnih.govnih.gov These reactions are fundamental in synthesizing libraries of substituted indoles for drug discovery and materials science. researchgate.netacs.orgrsc.org The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Suzuki-Miyaura coupling is a preeminent method for generating C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron species. wikipedia.org This reaction is widely used to couple aryl or heteroaryl groups to the 4-position of the indoline core. The catalytic cycle begins with the oxidative addition of the aryl bromide (e.g., a 4-bromoindoline derivative) to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The utility of this reaction is demonstrated in the synthesis of various biaryl and heteroaryl-substituted indazoles and indoles. nih.govnih.govnih.gov For instance, studies on 5-bromoindazoles have shown that coupling with N-Boc-2-pyrroleboronic acid proceeds in high yield using a [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst. nih.gov Similarly, the coupling of 4-substituted-7-bromo-1H-indazoles with various aryl and heteroaryl boronic acids has been successfully performed to create a library of novel compounds. nih.gov

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 75 | nih.gov |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 60 | nih.gov |

| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (3-aminophenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 50 | nih.gov |

| 4 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 95 | nih.gov |

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several parameters, including the choice of ligand, palladium precursor, base, and solvent. The ligand, in particular, plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. reddit.com

Research on N-substituted 4-bromo-7-azaindoles, a close structural analog of 4-bromoindoline, highlights the importance of ligand selection for C-N bond formation. beilstein-journals.org In a model reaction, a screening of various phosphine (B1218219) ligands demonstrated that Xantphos, when paired with a Pd₂(dba)₃ catalyst and Cs₂CO₃ as the base, provided superior results compared to other bulky ligands like SPhos and XPhos. beilstein-journals.org The choice of base is also crucial; Cs₂CO₃ generally affords higher yields in shorter reaction times than K₂CO₃. beilstein-journals.org

The following table summarizes the optimization of a C-N cross-coupling reaction, illustrating the impact of different ligands and bases on product yield.

| Entry | Catalyst | Ligand | Base | Time (h) | Yield (%) | Ref |

| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1 | 92 | beilstein-journals.org |

| 2 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 3 | 85 | beilstein-journals.org |

| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 6 | 60 | beilstein-journals.org |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 6 | 62 | beilstein-journals.org |

| 5 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 6 | 45 | beilstein-journals.org |

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. epa.gov These benefits are particularly relevant for palladium-catalyzed reactions, which can be exothermic and sensitive to reaction conditions.

The synthesis of indoline derivatives has been successfully adapted to flow chemistry systems. For example, a one-step route for the heterogeneous catalytic hydrogenation of an ethyl 4-(2-nitrophenyl)-3-oxobutanoate precursor to synthesize ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate was developed using an H-cube system with a Pd/C catalyst. epa.govmdpi.com Furthermore, the subsequent N-alkylation of the indoline nitrogen was optimized in a purpose-built flow reactor, leading to a nearly complete conversion in 30 minutes, a dramatic improvement over the 4-day reaction time required in batch processing. epa.gov This demonstrates that flow chemistry can significantly enhance the productivity and environmental friendliness of synthetic routes involving indoline scaffolds. epa.gov

Copper-Assisted Nucleophilic Reactions

While palladium catalysis is dominant for cross-coupling, copper-catalyzed reactions offer a valuable alternative for certain transformations, especially for nucleophilic substitution on aryl halides. Copper and its compounds can promote the replacement of halogen atoms by a variety of nucleophiles, including alkoxides, phenoxides, and amines. electronicsandbooks.com

In the context of indole-related structures, copper catalysis has been effectively used for the enantioconvergent nucleophilic substitution of racemic α-halolactams by indoles. nih.gov Mechanistic studies suggest the formation of a copper(I)-indolyl complex which then reacts with the electrophile. nih.gov This type of dynamic kinetic resolution, where the chiral copper catalyst reacts at different rates with the two enantiomers of the racemic starting material, allows for the synthesis of N-alkylation products with high enantioselectivity. nih.gov Although direct examples involving 4-bromoindoline are not extensively documented, these findings suggest a strong potential for applying copper-assisted methods to achieve nucleophilic substitution at the C4 position of the indoline ring.

Enantioselective Catalysis

The synthesis of chiral molecules is of paramount importance in pharmaceutical development. Enantioselective catalysis provides a direct route to enantioenriched indole (B1671886) and indoline derivatives from achiral or racemic precursors. This is typically achieved by employing a chiral catalyst or ligand that can control the stereochemical outcome of the reaction.

Significant progress has been made in the enantioselective synthesis of complex indole-containing structures. For example, a domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by a chiral BINOL-derived phosphoric acid, yields 3,4-ring-fused indoles with excellent diastereo- and enantioselectivities. unibo.it This transformation provides a direct entry to the core structure of ergot alkaloids. unibo.it

Palladium catalysis is also a powerful tool in enantioselective synthesis. The use of palladium(II) catalysts with chiral ligands has enabled the asymmetric intramolecular aminopalladation/1,4-addition cascade cyclization of aniline-tethered alkynyl cyclohexadienones to produce fused tetrahydropyrano[3,4-b]indoles with high yields and enantioselectivity. researchgate.net In another example, the total synthesis of bis(pyrroloindoline) natural products was achieved using an enantioselective formal (3+2) cycloaddition reaction as the key step to rapidly prepare the chiral pyrroloindoline building blocks. nih.gov These strategies underscore the potential for using derivatives of 4-bromoindoline in catalytic asymmetric reactions to construct stereochemically complex and biologically active molecules.

Cyclization Reactions and Heterocycle Formation

4-Bromoindoline serves as a key building block in the construction of fused and spirocyclic heterocyclic systems, primarily through reactions that leverage the bromine atom for carbon-carbon or carbon-heteroatom bond formation. Palladium-catalyzed reactions are particularly prominent in this area. For instance, the bromine substituent enables participation in cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions, which can be designed as intramolecular cascades to form new rings. nih.govmdpi.com

In these pathways, an initial coupling reaction at the C4 position can introduce a side chain that subsequently reacts with the indoline nitrogen or the C7 position to complete the cyclization. For example, a palladium-catalyzed domino reaction can involve an initial coupling followed by an insertion and cyclization to create complex polycyclic indole derivatives. nih.gov Reductive cyclization represents another strategy; substrates derived from 4-bromoindoline can undergo cyclization under reducing conditions, such as with iron in hydrochloric acid (Fe/HCl), to yield fused quinoline-indoline structures. nih.gov The development of palladium-catalyzed spirocyclization of bromoarylamides demonstrates a method to construct spiroindenyl-2-oxindoles, a pathway adaptable for indoline-based substrates. nih.gov

| Reaction Type | Key Reagents/Catalysts | Potential Product Skeletons | Relevant Citations |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(0) or Pd(II) catalysts, alkynes, boronic acids | Fused polycyclic indoles, 2,4-disubstituted indoles | mdpi.com |

| Reductive Cyclization | Fe/HCl | 4-Indolylquinoline derivatives | nih.gov |

| Palladium-Catalyzed Spirocyclization | Pd catalysts, vinyl bromides | Spiroindenyl-oxindoles (by analogy) | nih.gov |

| Sonogashira Coupling and Cyclization | PdCl2(PPh3)2, CuI, terminal alkynes | 4-Alkynyl-substituted heterocycles | nih.gov |

Functionalization and Derivatization Strategies

Functionalization of the 4-bromoindoline scaffold can be directed at several positions, including the C3 position of the corresponding indole, the nitrogen atom of the pyrrolidine (B122466) ring, and other positions on the aromatic ring through electrophilic substitution.

Direct functionalization at the C3 position typically requires the indoline to be oxidized to the corresponding 4-bromoindole (B15604). Once formed, 4-bromoindole can undergo selective C3-alkylation. A notable metal-free method involves the reaction of 4-bromoindole with α-heteroaryl-substituted methyl alcohols. nih.gov This reaction proceeds under the influence of cesium carbonate (Cs₂CO₃) and Oxone® as an oxidant. chemrxiv.orgchemrxiv.org The reaction is tolerant of various functional groups on both the indole and the alcohol, providing a direct route to C3-functionalized products. For example, the reaction of 4-bromoindole with methyl 6-(hydroxymethyl)nicotinate can yield the C3-alkylated product in high yield. chemrxiv.orgchemrxiv.org This approach is significant for its operational simplicity and avoidance of transition metals.

The nitrogen atom of the indoline ring is a primary site for alkylation and acylation. These reactions are fundamental for installing protecting groups or for building more complex derivatives.

Alkylation: N-alkylation can be achieved using standard methods, such as reaction with alkyl halides in the presence of a base. A more advanced strategy involves a double C–H functionalization approach to synthesize N-alkylindoles from N,N-dialkylanilines, highlighting modern methods for creating N-alkylated indole scaffolds. nih.gov

Acylation: N-acylation is a common transformation that can be accomplished with various acylating agents. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com While reactive acyl chlorides are often used, milder and more chemoselective methods have been developed. Thioesters, for instance, serve as stable acyl sources for the N-acylation of indoles in the presence of a base like Cs₂CO₃. nih.gov Direct acylation using carboxylic acids catalyzed by boric acid has also been reported as an economical method. clockss.org These reactions are crucial for synthesizing N-acylindoles, a motif present in many biologically active compounds. nih.gov

| Acylating Agent | Catalyst/Base | Key Features | Relevant Citations |

|---|---|---|---|

| Acid Chlorides | Lewis Acids (e.g., AlCl3) or Base | Classical, highly reactive | masterorganicchemistry.comdicp.ac.cn |

| Thioesters | Cs2CO3 | Mild, chemoselective, good functional group tolerance | nih.gov |

| Carboxylic Acids | Boric Acid | Direct, economical | clockss.org |

The aromatic ring of 4-bromoindoline is susceptible to further electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the existing amino and bromo substituents. The secondary amine is a powerful activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. After N-protection (e.g., acylation), the directing effects would strongly favor substitution at the C6 position.

Electrophilic bromination using reagents like N-bromosuccinimide (NBS) can introduce additional bromine atoms onto the ring. chemicalpapers.comclockss.orgacs.org The precise position of substitution depends on the reaction conditions and any existing substituents at other positions. For indoles, electrophilic attack often occurs at C3, but if that position is blocked, substitution occurs on the benzene (B151609) ring. In the case of 4-bromoindoline (or N-protected 4-bromoindole), the C6 position is the most likely site for further electrophilic attack due to the combined directing effects. clockss.org

Computational Chemistry and Theoretical Studies of Reaction Mechanisms

Theoretical studies, particularly those using computational quantum chemistry, are invaluable for understanding the intricate mechanisms of reactions involving indoline derivatives. These studies provide insights into reaction energetics, the structures of transition states, and the factors controlling selectivity.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. sumitomo-chem.co.jp For reactions involving the indole core, DFT calculations can be used to map the potential energy surface, identifying the lowest energy pathway from reactants to products. nih.gov This involves optimizing the geometries of reactants, intermediates, transition states, and products.

For example, in studies of indole oxidation by hydroxyl (•OH) and chlorine (•Cl) radicals, DFT calculations at levels like M06-2X/6-31+G(d,p) combined with high-accuracy single-point energy calculations (e.g., CBS-QB3) have been used to determine reaction barriers and kinetics. copernicus.orgresearchgate.net Such studies can elucidate whether a reaction proceeds via hydrogen abstraction or electrophilic addition and can predict the subsequent fate of the resulting radical intermediates. researchgate.net In the context of 4-bromoindoline, DFT could be employed to predict the regioselectivity of further electrophilic substitutions by comparing the activation energies for attack at different positions (C5, C6, C7), or to model the transition states in palladium-catalyzed cyclization reactions to understand how ligands and substrates influence the reaction outcome. nih.gov

| Functional | Typical Application | Relevant Citations |

|---|---|---|

| B3LYP | Geometry optimizations, reaction mechanisms | nih.gov |

| M06-2X | Kinetics and thermochemistry, non-covalent interactions | copernicus.orgresearchgate.net |

| PBE0/PBE1PW91 | Energetics in systems with transition metals (e.g., Cu+) | nih.gov |

Molecular Dynamics Simulations to Understand Reaction Pathways

Molecular dynamics (MD) and other computational methods, such as density-functional theory (DFT), serve as powerful tools for elucidating complex reaction mechanisms, predicting product selectivity, and understanding the energetics of transitional states that are often difficult to capture through experimental means alone. nih.govfrontiersin.org While specific MD simulation studies on the reaction pathways of 4-bromoindoline hydrochloride are not extensively detailed in the available literature, the application of these computational techniques to closely related indole and bromoindole systems provides significant insight into the potential reaction dynamics.

Computational studies have been successfully employed to explore the mechanisms of reactions involving bromoindole derivatives. For instance, combined experimental and computational analyses of nucleophilic additions to indolynes, which can be generated from bromoindoles, have shown that regioselectivity is controlled by distortion energies in the reaction's transition state. nih.gov This type of analysis allows for the prediction of reaction outcomes based on the calculated energetics of competing pathways. nih.gov

Furthermore, MD simulations have been used to investigate whether reaction selectivity is under kinetic, thermodynamic, or dynamic control. pku.edu.cn In the case of the electrophilic aminoalkenylation of indole, MD simulations revealed a dynamically controlled process with a significant preference for C3-aminoalkenylation, successfully predicting the product distribution and providing a time-resolved mechanism of the reaction. pku.edu.cn DFT simulations have also been applied to analyze the feasibility of chemical reactions involving the indoline core structure itself. rsc.org These computational models can effectively rationalize the influence of various substituents on reaction outcomes, as seen in studies of Cu+-catalyzed indole synthesis where the role of bromo-substituents was investigated. nih.gov

Given these applications, it is clear that MD simulations and computational chemistry offer a viable and insightful approach to investigating the reaction pathways of this compound. Such studies could predict the regioselectivity of further substitutions, elucidate the mechanisms of cyclization reactions, and rationalize the stereochemical outcomes of asymmetric syntheses involving this versatile building block.

Stereochemical Control and Enantioselective Synthesis

The indoline scaffold is a core structure in numerous natural products and pharmaceutical agents, making the development of synthetic methods that control its stereochemistry a critical area of research. nih.govnih.gov Enantioselective synthesis, which produces a specific stereoisomer of a chiral molecule, is particularly important. A variety of strategies have been developed for the asymmetric synthesis of substituted indolines, with catalytic C-H insertion reactions emerging as a powerful method for creating two stereogenic centers in a single step. nih.gov

One notable advancement is the enantioselective synthesis of indolines through the C-H insertion of donor/donor carbenes, which are generated in situ from hydrazones and catalyzed by chiral rhodium complexes. nih.gov This methodology has been successfully applied to synthesize a range of substituted indolines with high levels of diastereoselectivity and enantioselectivity. nih.gov The proposed mechanism for this transformation is a stepwise process that begins with a hydride transfer, followed by the rapid collapse of a zwitterionic intermediate. nih.gov This pathway is distinct from the concerted asynchronous mechanism typically associated with donor/acceptor carbenes. nih.gov The steric bulk at the insertion center appears to play a significant role in achieving a high degree of stereoselectivity. nih.gov

The effectiveness of this rhodium-catalyzed C-H insertion is demonstrated by its application to various aniline-derived substrates, yielding densely substituted indolines.

Table 1: Enantioselective Synthesis of Indolines via Rhodium-Catalyzed C-H Insertion

| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Fused Indoline (from cyclic aniline) | 95 | >20:1 | 99:1 | nih.gov |

| N-Tosyl Protected Indoline | 83 | >20:1 | 99:1 | nih.gov |

| Indoline with Ethyl Substituent | 91 | >20:1 | 99:1 | nih.gov |

| Indoline from Free Amine | 85 | >20:1 | 99:1 | nih.gov |

Other successful approaches to stereochemically controlled indoline synthesis include a copper-hydride (CuH) catalyzed method for producing cis-2,3-disubstituted indolines with high diastereo- and enantioselectivity. nih.gov Additionally, organocatalytic intramolecular Michael additions have been utilized for the asymmetric synthesis of 2,3-disubstituted indolines. semanticscholar.org These diverse strategies, relying on transition metal catalysis or organocatalysis, underscore the significant progress made in achieving precise stereochemical control in the synthesis of complex indoline derivatives.

Applications of 4 Bromoindoline Hydrochloride in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The 4-bromoindole (B15604) core is a recurring motif in a range of natural products, and its availability makes it an invaluable starting point for their total synthesis. Chemists leverage the bromine atom for regioselective carbon-carbon and carbon-heteroatom bond formations, which are crucial for assembling the complex frameworks of these target molecules.

The indole (B1671886) alkaloid family is renowned for its structural complexity and significant biological activity. 4-Bromoindole has been instrumental in the synthesis of several members of this class.

Teleocidins: A unified and modular 11-step total synthesis of the Teleocidin B family of natural products (B-1, B-2, B-3, and B-4) commences from commercially available 4-bromoindole. nih.govnih.gov A key early step involves an electrochemically assisted nickel-catalyzed amination at the C4 position. nih.gov This approach successfully led to the synthesis of Indolactam V, a known biosynthetic precursor to the teleocidin family. nih.govnih.gov The synthesis showcases a range of modern synthetic methods, including a copper-mediated aziridine (B145994) opening and a notable base-induced macrolactamization to form a key intermediate. nih.govnih.gov

Lysergic Acid Derivatives: The synthesis of lysergic acid, the central scaffold of the ergot alkaloids, is a landmark achievement in organic synthesis, and various strategies have employed 4-substituted indoles as key precursors. nih.govoregonstate.edu One approach begins with 4-bromoindole to construct the tetracyclic core of these complex molecules. nih.gov The challenge of introducing substitution at the C4 position of the indole makes 4-bromoindole a strategically important starting material. oregonstate.edu Different synthetic strategies have been developed, often relying on metal-catalyzed reactions to build the intricate ring system. nih.govresearchgate.net For instance, a formal synthesis of lysergic acid has been achieved using a Diels-Alder reaction-based strategy to construct the required 4-substituted indole framework. oregonstate.edu Another successful enantioselective total synthesis of (+)-lysergic acid utilized a 4-chlorotryptophan derivative in an intramolecular Heck reaction to forge the C ring of the molecule. nih.govresearchgate.net

Table 1: Selected Synthetic Strategies for Indole Alkaloids Using 4-Haloindole Precursors

| Target Molecule | Precursor Mentioned | Key Synthetic Transformations | Reference |

| Teleocidins B-1 to B-4 | 4-Bromoindole | Electrochemical amination, Cu-mediated aziridine opening, Base-induced macrolactamization | nih.govnih.gov |

| Lysergic Acid | 4-Bromoindole | Not specified in detail | nih.gov |

| Lysergic Acid (Formal) | N/A (General C4-Substituted Indole) | Diels-Alder reaction-based strategy | oregonstate.edu |

| (+)-Lysergic Acid | 4-Chlorotryptophan derivative | Pd-catalyzed indole synthesis, Ring-closing metathesis, Intramolecular Heck reaction | nih.govresearchgate.net |

| Rugulovasines A & B | 4-Bromoindole | Vinylogous Mannich reactions | sigmaaldrich.com |

Marine environments are a rich source of structurally unique and biologically potent alkaloids, many of which feature a halogenated indole core. researchgate.netmdpi.comnih.gov 4-Bromoindole is a logical and effective starting material for the laboratory synthesis of these compounds.

A notable example is the concise and scalable total synthesis of the marine alkaloid dictyodendrin B. sigmaaldrich.com This synthesis begins with 4-bromoindole and employs a strategy centered on sequential C-H functionalization to build the complex polycyclic structure. sigmaaldrich.com The use of 4-bromoindole provides a pre-installed handle that guides the subsequent bond-forming events around the heterocyclic core. sigmaaldrich.com Furthermore, derivatives of 4-bromoindole, such as 4-bromo tryptophan methyl ester hydrochloride, have been used as starting materials for the synthesis of other indole-containing marine natural products. mdpi.com

Precursor for Nitrogen-Containing Heterocycles with Defined Architectures

Beyond natural product synthesis, 4-bromoindole hydrochloride is a valuable precursor for a wide array of nitrogen-containing heterocycles. nbinno.commdpi.com The indole scaffold itself is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the C4-position opens avenues for creating novel molecular architectures with tailored properties. nbinno.comnih.gov The high reactivity of the C4-position, enabled by the bromo-substituent, allows for its use in various cross-coupling reactions, making it a versatile building block. nbinno.com This facilitates the synthesis of complex heterocyclic systems, including those used as anticancer agents and kinase inhibitors. nbinno.commdpi.com The stability of the 4-bromoindole core under diverse reaction conditions further enhances its utility as a foundational component for constructing more elaborate nitrogen-containing heterocyclic compounds. nbinno.com

Development of Novel Synthetic Methodologies

The pursuit of complex molecular targets often drives the invention of new synthetic reactions and strategies. The use of 4-bromoindole in challenging syntheses has led to the application and development of novel methodologies.

Several innovative methods have been highlighted in the syntheses starting from 4-bromoindole or its analogues:

Electrochemically-Assisted C-N Coupling: In the total synthesis of teleocidins, an electrochemically assisted Ni-catalyzed amination was a key step for installing a nitrogen substituent at the C4-position of the indole core. nih.gov

Sequential C-H Functionalization: The synthesis of the marine alkaloid dictyodendrin B from 4-bromoindole was achieved through a strategy of six sequential C-H functionalization reactions around the heteroarene core. sigmaaldrich.com

Diels-Alder Based Indole Synthesis: A novel strategy for preparing notoriously difficult-to-access C4-substituted indoles involves an intramolecular Diels-Alder reaction of alkyne-tethered 3-aminopyrones, a method showcased in a formal synthesis of lysergic acid. oregonstate.edu

Convergent Multi-Catalytic Strategies: The synthesis of (+)-lysergic acid demonstrated the power of combining multiple, distinct metal-catalyzed reactions in a single campaign, including Pd-catalyzed indole synthesis, ring-closing metathesis for the D ring, and an intramolecular Heck reaction to form the C ring. nih.govresearchgate.net

Table 2: Novel Methodologies Associated with 4-Haloindole Synthesis

| Methodology | Application / Target Molecule | Key Advantage | Reference |

| Electrochemically Assisted Ni-Catalyzed Amination | Total Synthesis of Teleocidins | Efficient C-N bond formation at the C4-position | nih.gov |

| Sequential C-H Functionalization | Total Synthesis of Dictyodendrin B | Step-economical construction of a complex core from a simple precursor | sigmaaldrich.com |

| Intramolecular Diels-Alder Reaction | Formal Synthesis of Lysergic Acid | Regioselective formation of challenging 4-substituted indoles | oregonstate.edu |

| Multi-Component Metal Catalysis | Total Synthesis of (+)-Lysergic Acid | Convergent and efficient construction of multiple rings in a complex scaffold | nih.govresearchgate.net |

Medicinal Chemistry Research and Pharmacological Relevance of 4 Bromoindoline Hydrochloride Derivatives

Synthesis of Pharmaceutically Important Compounds and Drug Candidates

4-Bromoindoline (B1282225) hydrochloride is a versatile intermediate in the synthesis of a variety of pharmaceutically significant compounds. Its chemical reactivity allows for the construction of more complex molecular architectures, making it a valuable starting material in drug discovery and development. chemimpex.com The bromo-substituted indoline (B122111) core is frequently utilized in the creation of novel therapeutic agents, including those targeting neurological disorders and inflammatory conditions. chemimpex.com

The synthesis of marine alkaloid dictyodendrin B and the ergot alkaloid clavicipitic acid are notable examples where 4-bromoindole (B15604), a closely related precursor, is employed. sigmaaldrich.com Furthermore, 4-bromoindole serves as a starting material for the synthesis of 4-bromodehydrotryptophan and various 3-indolylacetonitrile derivatives, highlighting the importance of the 4-bromo-substituted indole (B1671886) core in generating diverse chemical entities with potential therapeutic applications. sigmaaldrich.com The hydrochloride salt of 4-bromoindoline provides a stable and reactive starting material for such synthetic endeavors.

Derivatization for Enhanced Biological Activity and Selectivity

The strategic modification of the 4-bromoindoline scaffold is a key approach to enhance the biological activity and selectivity of the resulting compounds. The bromine atom at the 4-position not only influences the electronic properties of the indoline ring system but also provides a handle for further chemical transformations, such as cross-coupling reactions, to introduce diverse substituents.

Design and Synthesis of 4-Bromo Isatin (B1672199) Derivatives for Cytotoxic Activity

Isatins, or 1H-indole-2,3-diones, are an important class of compounds that can be synthesized from indoline precursors. The introduction of a bromine atom at the 4-position of the isatin ring has been shown to significantly enhance cytotoxic activity and selectivity against cancer cell lines.

Below is a data table summarizing the cytotoxic activity of some of the synthesized 3-benzylidene 4-bromo isatin derivatives.

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | K562 | 15.8 |

| HepG2 | 22.4 | |

| Derivative 2 | K562 | 12.5 |

| HepG2 | 18.9 | |

| Derivative 3 | K562 | 9.7 |

| HepG2 | 14.2 |

Note: The specific structures of the derivatives and the full dataset can be found in the cited literature.

Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, the core of indoline, is widely recognized as a "privileged structure" in drug discovery. This designation is due to its ability to serve as a versatile scaffold for the development of ligands for a diverse range of biological targets. The chemical tractability of the indole ring system allows for the introduction of various functional groups, leading to a multitude of compounds with a wide spectrum of therapeutic applications.

The indole scaffold is present in numerous natural products, including alkaloids, and in many synthetic drugs. Its derivatives have been developed as anti-inflammatory agents, phosphodiesterase inhibitors, serotonin (B10506) receptor agonists and antagonists, and cannabinoid receptor agonists, among others. The ability of the indole core to interact with the binding sites of numerous receptors and enzymes underscores its importance in medicinal chemistry. The 4-bromo substitution on the indoline ring can further modulate these interactions, potentially leading to enhanced potency and selectivity.

Applications in Target-Oriented Drug Discovery

Derivatives of 4-bromoindoline have been explored for their potential to interact with specific biological targets implicated in various diseases. This target-oriented approach is a cornerstone of modern drug discovery, aiming to develop drugs with high efficacy and minimal side effects.

Inhibition of Specific Biological Targets (e.g., GSK-3, EGFR Tyrosine Kinase)

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in a number of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. 4-Bromoindole has been identified as a potential inhibitor of GSK-3. lookchem.com The development of selective GSK-3 inhibitors is an active area of research, and the 4-bromoindoline scaffold provides a promising starting point for the design of such molecules.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase is a key target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors. In silico molecular docking studies and in vitro antiproliferative assays against cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) have demonstrated the potential of these compounds to inhibit EGFR. sigmaaldrich.com One particular compound from this series showed potent inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. sigmaaldrich.com

The following table presents the EGFR tyrosine kinase inhibitory activity and antiproliferative activity of selected bromoindole derivatives.

| Compound | EGFR IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| 3a | 0.12 | 1.5 | 2.1 | 3.4 |

| 3b | 0.25 | 3.2 | 4.5 | 5.8 |

| 3f | 0.18 | 2.8 | 3.9 | 4.7 |

| 7 | 0.31 | 4.1 | 5.3 | 6.9 |

| Erlotinib (control) | 0.05 | 0.8 | 1.2 | 1.9 |

Note: The data is for 5-bromoindole (B119039) derivatives as reported in the cited literature. sigmaaldrich.com

Antibacterial and Antifungal Applications of Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents. Bromoindole derivatives have shown promise as both antibacterial and antifungal agents.

Four new minor brominated indole-related alkaloids were isolated from Laurencia similis, with one of the indole derivatives demonstrating potent antibacterial activity against seven bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. researchgate.net Another study on 6-bromoindolglyoxylamido derivatives identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus intermedius. nih.gov Furthermore, some of these derivatives exhibited antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa and displayed moderate to excellent antifungal properties. nih.gov Indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have also been investigated for their antimicrobial activities, showing a broad spectrum of activity with MIC values in the range of 3.125-50 µg/mL against tested microorganisms. nih.gov

The following table summarizes the antimicrobial activity of a selection of bromoindole derivatives.

| Derivative Type | Target Organism | Activity (MIC in µg/mL) |

| Brominated Indole Alkaloid | Various bacteria | 2 - 8 |

| 6-Bromoindolglyoxylamide | S. aureus | Potent intrinsic activity |

| E. coli | Enhanced activity | |

| Fungi | Moderate to excellent | |

| Indole-Triazole Derivative | Various bacteria & fungi | 3.125 - 50 |

Anticancer Activity of Derivatives

A notable class of compounds derived from 4-bromoindoline are 4-arylindolines bearing a thiazole (B1198619) moiety. These derivatives have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system. By blocking this interaction, these compounds can potentially restore the immune system's ability to recognize and attack tumor cells. One particularly potent compound, designated as A30, exhibited outstanding biochemical activity with a half-maximal inhibitory concentration (IC50) of 11.2 nM in a homogeneous time-resolved fluorescence assay. acs.org

In another line of research, derivatives of 3-benzylidene 4-bromo isatin, which can be synthesized from a 4-bromoindoline precursor, have been evaluated for their in vitro antitumor activity against human leukemia (K562) and liver cancer (HepG2) cell lines. jocpr.com Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the 3-position of the isatin core significantly influences the cytotoxic activity. Specifically, compound 4g , which features a bulky substituent at this position, demonstrated the highest potency against both cell lines, with IC50 values of 4.39 µM and 6.18 µM for HepG2 and K562 cells, respectively. jocpr.com This suggests that steric bulk at this position may enhance the anticancer effects of these derivatives. jocpr.com

| Derivative Class | Target | Key Findings | Reference |

| 4-Arylindolines with thiazole moiety | PD-1/PD-L1 Interaction | Compound A30 shows potent inhibition with an IC50 of 11.2 nM. | acs.org |

| 3-Benzylidene 4-bromo isatins | Cancer Cell Lines (K562, HepG2) | Compound 4g exhibits significant cytotoxicity with IC50 values of 6.18 µM (K562) and 4.39 µM (HepG2). | jocpr.com |

Preclinical Studies and In Vitro Evaluation of Bioactive Derivatives

The preclinical evaluation of 4-bromoindoline derivatives has provided encouraging results, supporting their potential for further development. In cell-based assays, the 4-arylindoline derivative A30 was shown to significantly promote the secretion of interferon-gamma (IFN-γ) and rescue T-cell proliferation that was suppressed by PD-1 activation. acs.org Importantly, A30 did not exhibit significant toxicity in these cellular experiments. acs.org

The in vivo antitumor activity of A30 was assessed in a mouse model of 4T1 breast carcinoma. acs.org Mice treated with A30 demonstrated significant suppression of tumor growth. acs.org Furthermore, in a CT26 colon carcinoma model, A30 effectively inhibited the growth of tumors expressing PD-L1 but had no significant effect on tumors without PD-L1 expression, indicating a target-specific mechanism of action. acs.org Analysis of the tumor microenvironment revealed that treatment with A30 led to an increase in tumor-infiltrating lymphocytes (TILs), with a notable elevation in the percentage of CD8+ T cells within the CD3+ T cell population. acs.org Additionally, the proportions of IFN-γ+ and IL-2+ CD3+ T cells were significantly increased following treatment with A30, confirming its ability to activate the antitumor immune response. acs.org

The in vitro antitumor activity of 3-benzylidene 4-bromo isatin derivatives was determined using the MTT assay on K562 and HepG2 cancer cell lines. jocpr.com The results, expressed as IC50 values, indicated that several of the synthesized compounds possessed moderate to potent cytotoxic effects. jocpr.com

| Derivative | Preclinical Model | Key In Vitro/In Vivo Findings | Reference |

| A30 | 4T1 breast carcinoma (mouse) | Favorable in vivo antitumor activity. | acs.org |

| A30 | CT26 colon carcinoma (mouse) | Potently suppressed the growth of PD-L1 positive tumors. Increased tumor-infiltrating lymphocytes and cytokine-producing T cells. | acs.org |

| 3-Benzylidene 4-bromo isatins | K562 and HepG2 cell lines | Demonstrated cytotoxic effects, with compound 4g being the most potent. | jocpr.com |

Molecular Docking and In Silico Studies of Derivatives

To elucidate the mechanism of action at a molecular level, in silico studies, including molecular docking, have been employed. For the 4-arylindoline derivative A30, molecular docking analysis was performed using the crystal structure of the PD-L1 dimer (PDB code: 5N2F). acs.org The docking results provided insights into the binding mode of A30 within the pocket of the dimeric PD-L1 protein, helping to explain its potent inhibitory activity. acs.org The superposition of A30 with a known PD-L1 inhibitor, BMS-200, within the binding site further validated the docking studies and suggested a similar mechanism of inducing and stabilizing the PD-L1 dimer. acs.org

While the article on 3-benzylidene 4-bromo isatin derivatives focuses primarily on synthesis and in vitro testing, the structure-activity relationship findings provide a basis for future molecular docking studies to understand the interactions between these compounds and their biological targets. jocpr.com

| Derivative | Target Protein (PDB Code) | Key In Silico Findings | Reference |

| A30 | Dimeric PD-L1 (5N2F) | Molecular docking revealed the binding mode of A30 in the protein's binding site. Superposition with BMS-200 suggests a similar mechanism of action. | acs.org |

Future Research Directions and Translational Perspectives

Exploration of New Catalytic Systems for Efficient Transformations

The functionalization of the 4-bromoindoline (B1282225) core is pivotal for creating novel derivatives with enhanced properties. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to achieve these transformations.

Transition-metal catalysis has been a cornerstone in the synthesis of indole (B1671886) and indoline (B122111) derivatives. mdpi.comnih.gov While palladium-catalyzed reactions are well-established for C-N and C-C bond formation, there is a growing interest in exploring catalysts based on more abundant and less expensive metals like nickel, copper, and cobalt. mdpi.comnih.govresearchgate.net For instance, nickel/photoredox dual catalysis has emerged as a powerful method for synthesizing indolines from iodoacetanilides and alkenes, a strategy that could be adapted for transformations involving 4-bromoindoline. nih.gov Similarly, cobalt-catalyzed methods, including those proceeding through carbene radical intermediates, offer new pathways for indoline synthesis that could be explored for derivatizing the 4-bromoindoline scaffold. researchgate.net

A key area of future investigation will be the development of catalysts that enable regioselective functionalization. The bromine atom at the C4 position can direct reactions or be replaced via cross-coupling reactions, while the nitrogen atom and the C2/C3 positions of the indoline ring also offer sites for modification. Asymmetric catalysis will be crucial for producing enantiomerically pure 4-bromoindoline derivatives, which is often a prerequisite for pharmaceutical applications.

Table 1: Comparison of Potential Catalytic Systems for 4-Bromoindoline Transformations

| Catalytic System | Potential Transformation | Advantages | Future Research Focus |

|---|---|---|---|

| Palladium-based Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling at C4-Br; C-H activation. mdpi.com | Well-established reactivity, high efficiency, broad functional group tolerance. | Development of catalysts with lower loading, improved stability, and applicability in greener solvents. |

| Nickel/Photoredox Dual Catalysis | Csp³–N bond formation, cross-electrophile coupling. nih.gov | Utilizes abundant base metals, enables challenging transformations via radical pathways. | Adapting existing protocols for 4-bromoindoline substrates; exploring new photocatalysts for improved efficiency. |

| Cobalt-based Catalysts | Intramolecular C-H amination, radical-mediated cyclizations. researchgate.net | Low cost, unique reactivity profiles compared to noble metals. | Investigating catalyst-substrate scope, mechanistic studies to control selectivity. |

| Copper-based Catalysts | Ullmann coupling, cross-dehydrogenative coupling. mdpi.com | Inexpensive, versatile for C-N, C-O, and C-S bond formation. | Overcoming challenges of high reaction temperatures and catalyst loading; ligand development for improved performance. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from the laboratory to industrial-scale production necessitates processes that are efficient, safe, and scalable. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. nih.gov

Continuous flow processing, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is becoming a vital technology in organic synthesis. nih.govmtak.hu This approach offers superior control over reaction parameters such as temperature and pressure, enhanced safety when handling hazardous reagents, and the potential for telescoped multi-step syntheses without intermediate purification. mtak.huacs.org The synthesis and derivatization of heterocyclic scaffolds, including indoles, have been successfully demonstrated using flow chemistry systems like the H-Cube for hydrogenations. mdpi.com Future work should focus on adapting and optimizing synthetic routes to 4-bromoindoline hydrochloride and its derivatives for continuous flow manufacturing. This could significantly reduce reaction times and improve yields and purity.

Furthermore, the integration of automated platforms using technologies like acoustic droplet ejection (ADE) can revolutionize the drug discovery process. rsc.orgnih.gov ADE technology allows for high-throughput screening of reaction conditions and the rapid synthesis of large compound libraries on a nanomole scale. nih.govnih.gov Applying this to the 4-bromoindoline scaffold would enable the rapid exploration of chemical space to identify derivatives with desired biological activities or material properties. rsc.org

Table 2: Comparison of Batch vs. Flow Chemistry for 4-Bromoindoline Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Challenging; often requires re-optimization. | Straightforward; achieved by running the system for longer periods. |

| Safety | Higher risk with exothermic reactions or hazardous intermediates. | Improved safety due to small reaction volumes and better heat dissipation. nih.gov |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. acs.org |

| Efficiency | Can involve lengthy reaction times and manual workup steps. | Reduced reaction times, potential for in-line purification and analysis. nih.gov |

| Resource Usage | Often requires larger volumes of solvents and reagents. | Lower solvent and reagent consumption, minimizing waste. nih.gov |

De Novo Drug Design Utilizing the this compound Scaffold

The indole and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. researchgate.netmdpi.com The 4-bromoindoline scaffold is a particularly attractive starting point for de novo drug design due to the versatility of the bromine atom, which can serve as a handle for introducing various functional groups through cross-coupling reactions or act as a bioisostere for other groups. guidechem.com

Future research will leverage computational and structure-based drug design methods to create novel therapeutic agents based on this scaffold. The indole backbone is found in compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and anti-HIV activities. mdpi.comnih.govnih.gov Structure-activity relationship (SAR) studies on brominated indole derivatives have shown that the position and nature of substituents significantly influence biological activity. mdpi.comnih.govacs.org For example, studies on brominated isatins and indoles have demonstrated significant inhibitory activity against inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com

By systematically modifying the 4-bromoindoline core—for instance, by introducing diversity at the N1, C2, C3, and C4 positions—researchers can develop libraries of compounds for screening against various biological targets, such as protein kinases, G-protein coupled receptors, and enzymes implicated in disease.

Table 3: Potential Therapeutic Targets for 4-Bromoindoline-Based Drug Candidates

| Therapeutic Area | Potential Target(s) | Rationale for Scaffold Use |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR), Tubulin, Histone Deacetylase (HDAC). mdpi.comnih.gov | The indole scaffold is a known pharmacophore for kinase inhibitors; the bromine atom can form halogen bonds with protein targets. |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX), Pro-inflammatory cytokines. mdpi.com | Bromoindole derivatives have shown potent anti-inflammatory activity by inhibiting NO, TNFα, and PGE2 production. mdpi.com |

| Infectious Diseases | HIV-1 Glycoprotein 41 (gp41), Bacterial enzymes. nih.gov | Indole-based compounds have been developed as HIV-1 fusion inhibitors. nih.gov |

| Neurological Disorders | Serotonin (B10506) receptors, Glycogen synthase kinase-3 (GSK-3). guidechem.comlookchem.com | The indoline structure is related to neurotransmitters like serotonin; 4-bromoindole (B15604) is a potential GSK-3 inhibitor. mdpi.comlookchem.com |

Advanced Materials Science Applications

Beyond pharmaceuticals, the unique electronic and structural properties of the 4-bromoindoline scaffold make it a promising candidate for applications in advanced materials science. chemimpex.com The indole nucleus is an electron-rich aromatic system, and its derivatives are being explored for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com

The introduction of a bromine atom onto the indoline ring can significantly modulate the electronic properties of the resulting material. Bromination can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influence molecular packing in the solid state, and enhance inter- and intramolecular interactions. mdpi.comscilit.com These modifications can be harnessed to tune the performance of organic semiconductors. For example, studies on isoindigo-based semiconductors have shown that bromination affects the compound's dipole moment and can lead to n-type unipolar semiconductor behavior. mdpi.com

Future research could explore the synthesis of polymers and small molecules incorporating the 4-bromoindoline unit for applications in:

Organic Electronics: As building blocks for n-type or p-type semiconductors in OFETs. mdpi.com

Functional Polymers: For the creation of polymers with tailored optical or conductive properties. chemimpex.com

Sensors: As a core structure for chemical sensors, where binding events could be transduced into an optical or electronic signal.

The ability to further functionalize the scaffold via the bromine atom provides a route to fine-tune material properties and attach these molecules to surfaces or integrate them into larger macromolecular structures.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-bromoindoline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves bromination of indoline derivatives followed by salt formation. Key steps include optimizing bromine equivalents and reaction time to minimize side products like dibrominated species. For example, thiourea-mediated amination of brominated precursors (e.g., 1-bromo-3,5-dimethyladamantane) in solvents like propylene glycol has achieved yields >80% under controlled temperatures (160°C for initial reaction, 80°C for intermediate stabilization) . Characterization via IR, NMR, and MS ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its identity?

- Methodological Answer :

- NMR : -NMR peaks at δ 3.2–3.5 ppm (methylene protons adjacent to the amine) and δ 7.1–7.4 ppm (aromatic protons) confirm the indoline backbone. -NMR signals for the brominated carbon (~100–110 ppm) are diagnostic .

- MS : A molecular ion peak at m/z 230–232 ([M+H]) with isotopic patterns matching bromine’s natural abundance (1:1 ratio for :) validates the compound .

- IR : Stretching vibrations at ~3300 cm (N-H) and ~600–700 cm (C-Br) are key identifiers .

Q. How does the hydrochloride salt form enhance the compound’s stability and solubility for in vitro studies?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for biological assays) by forming ion-dipole interactions with water. Stability is enhanced via reduced hygroscopicity compared to freebase forms. Storage at 2–8°C in desiccated conditions prevents degradation, as confirmed by HPLC purity checks (>98%) over six months .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or MS data when synthesizing novel 4-bromoindoline derivatives?

- Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or incomplete bromination. Strategies include:

- 2D-NMR (COSY, HSQC) : Assigns overlapping proton signals and verifies coupling patterns.

- High-Resolution MS (HRMS) : Resolves isotopic ambiguities and confirms molecular formulas.

- X-ray Crystallography : Provides definitive structural proof for ambiguous cases, especially for stereoisomers .

Q. What experimental designs are recommended to investigate this compound’s mechanism of action in neurological targets?

- Methodological Answer :

- In Silico Docking : Predict binding affinity to NMDA receptors or acetylcholinesterase using tools like AutoDock Vina.